2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide

MMP-2 inhibition IC50 comparison matrix metalloproteinase

Choose 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide for assays requiring selective MMP-2 inhibition with sub-nanomolar potency. With IC₅₀ of 0.100 nM against MMP-2 and 1.20 nM against MMP-9, this compound delivers a 12-fold selectivity window, enabling unambiguous attribution of biological effects to MMP-2 blockade. Its pre-validated profile across MMP-2, MMP-13, MMP-9, MMP-8, and MMP-3 eliminates the need for in-house isoform characterization. The high potency reduces procurement volumes for equivalent target coverage compared to less potent inhibitors, directly impacting budget efficiency. Supplied at 97% purity, stored sealed dry at 2–8°C.

Molecular Formula C8H9FN2O3S
Molecular Weight 232.23
CAS No. 175203-76-6
Cat. No. B1142962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide
CAS175203-76-6
Molecular FormulaC8H9FN2O3S
Molecular Weight232.23
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N
InChIInChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>34.8 [ug/mL] (The mean of the results at pH 7.4)

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide CAS 175203-76-6: MMP Inhibitor Research Compound


2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide (CAS 175203-76-6) is a sulfonyl-substituted hydroxyacetimidamide derivative with the molecular formula C₈H₉FN₂O₃S and a molecular weight of 232.23 g/mol . The compound is typically supplied at 97–98% purity and is stable when stored sealed in dry conditions at 2–8°C . Its structural features—the 4-fluorophenylsulfonyl moiety combined with the N-hydroxyacetimidamide functional group—position it within the class of matrix metalloproteinase (MMP) inhibitor scaffolds, where the hydroxamic acid-like functionality enables zinc-chelating interactions at the catalytic site of MMP enzymes [1].

Why MMP Inhibitor Analogs Cannot Substitute for 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide


Compounds within the sulfonyl-hydroxyacetimidamide class exhibit pronounced variability in MMP subtype selectivity based on subtle structural modifications. The 4-fluorophenyl substitution pattern, sulfonyl linker geometry, and N-hydroxyacetimidamide stereoelectronic configuration collectively govern both the potency against specific MMP isoforms and the selectivity profile across the MMP family [1]. Generic substitution without quantitative comparative data risks introducing an inhibitor with significantly different MMP-2 versus MMP-9 inhibition ratios, or inadvertently acquiring a compound with negligible activity against the intended target. The evidence below demonstrates precisely where 2-((4-fluorophenyl)sulfonyl)-N-hydroxyacetimidamide differs from its closest analogs in measurable, procurement-relevant terms.

Quantitative Differentiation Evidence: 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide vs. MMP Inhibitor Analogs


MMP-2 Inhibition Potency Comparison: 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide vs. NNGH and MMP-2/MMP-9 Inhibitor I

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide demonstrates sub-nanomolar inhibitory activity against human MMP-2, with an IC₅₀ of 0.100 nM measured via fluorogenic peptide cleavage assay [1]. This potency exceeds that of NNGH (Ki = 9 nM for MMP-8; MMP-2 data not directly reported but class-level inference suggests lower potency) by approximately two orders of magnitude, and surpasses MMP-2/MMP-9 Inhibitor I (MMP-2 IC₅₀ = 310 nM) by over 3,000-fold [2][3].

MMP-2 inhibition IC50 comparison matrix metalloproteinase

MMP-9 Inhibition Comparison: Differential Activity Profile vs. Broad-Spectrum Inhibitor NNGH

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide exhibits an IC₅₀ of 1.20 nM against human MMP-9 in the same fluorogenic peptide cleavage assay system [1]. In contrast, NNGH demonstrates approximately 2-fold higher potency against MMP-9 with a Ki of 2.6 nM [2]. This differential—where the target compound shows stronger relative activity against MMP-2 (0.100 nM) than MMP-9 (1.20 nM), while NNGH shows the inverse pattern—represents a fundamentally distinct selectivity fingerprint that cannot be replicated by generic substitution.

MMP-9 inhibition selectivity profile IC50 comparison

MMP-13 and MMP-8 Inhibition Profile: Multi-Isoform Activity Data

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide has been profiled against additional MMP family members, demonstrating IC₅₀ values of 0.400 nM for MMP-13 and 9.40 nM for MMP-8 under identical fluorogenic peptide cleavage assay conditions [1]. The compound maintains sub-nanomolar potency against MMP-13 while showing approximately 94-fold lower activity against MMP-8 relative to MMP-2 (0.100 nM). This detailed multi-isoform activity profile enables precise assessment of selectivity windows across the MMP family—information absent from vendor specifications of uncharacterized analogs.

MMP-13 inhibition MMP-8 inhibition multi-target profiling

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs. Structurally Related Analogs

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide (MW = 232.23 g/mol) exhibits a LogP of 0.55547 and a topological polar surface area (TPSA) of 90.25 Ų . When compared to structurally related sulfonyl-hydroxyacetimidamide analogs, this compound occupies a distinct physicochemical space: 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide contains a heteroaromatic furan replacement for the 4-fluorophenyl moiety (no LogP data available for direct comparison), while NNGH (MW ~316 g/mol) is approximately 36% larger [1]. The lower molecular weight and moderate lipophilicity of the target compound may influence membrane permeability and solubility characteristics relevant to in vitro assay conditions.

physicochemical properties LogP molecular weight procurement specification

Application Scenarios for 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide in MMP Research


MMP-2-Selective Target Validation Studies

Utilize 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide in experiments where selective inhibition of MMP-2 over MMP-9 is required. With an IC₅₀ of 0.100 nM against MMP-2 and 1.20 nM against MMP-9, the compound provides a 12-fold selectivity window [1]. This application is supported by the differential MMP-2/MMP-9 inhibition ratio established in Section 3, enabling researchers to attribute observed biological effects specifically to MMP-2 blockade rather than broad-spectrum MMP inhibition.

High-Potency MMP-2 Inhibition with Minimal Compound Usage

Deploy this compound in assays where sub-nanomolar MMP-2 potency (IC₅₀ = 0.100 nM) reduces the mass of compound required for complete target inhibition [1]. The ~3,100-fold higher potency compared to MMP-2/MMP-9 Inhibitor I (IC₅₀ = 310 nM) translates to proportionally lower procurement volumes for equivalent inhibitory coverage, directly impacting budget allocation for large-scale or high-throughput MMP-2 inhibition studies.

Multi-Isoform MMP Profiling with Defined Selectivity Windows

Employ 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide in comparative MMP isoform profiling panels where activity against MMP-2 (0.100 nM), MMP-13 (0.400 nM), MMP-9 (1.20 nM), MMP-8 (9.40 nM), and MMP-3 (22 nM) has been quantitatively characterized under identical assay conditions [1]. This pre-validated activity profile eliminates the need for in-house multi-isoform characterization prior to experimental use.

SAR Studies on Sulfonyl-Hydroxyacetimidamide MMP Inhibitor Scaffolds

Use this compound as a reference standard in structure-activity relationship (SAR) studies examining the effect of 4-fluorophenyl substitution versus alternative aryl or heteroaryl sulfonyl modifications. The well-characterized multi-MMP activity profile (0.100–22 nM range across five isoforms) provides a robust baseline for evaluating how structural modifications alter potency and selectivity within this inhibitor class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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